molecular formula C20H25N5O2 B6497190 N-cycloheptyl-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-41-0

N-cycloheptyl-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B6497190
CAS No.: 946279-41-0
M. Wt: 367.4 g/mol
InChI Key: HLYLFDOYGUDWHR-UHFFFAOYSA-N
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Description

N-cycloheptyl-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic small molecule featuring a fused imidazo[2,1-c][1,2,4]triazine core. This compound is characterized by a 4-methylphenyl substituent at the 8-position and a cycloheptyl carboxamide group at the 3-position. The synthesis of analogous carboxamides typically involves coupling acyl chloride intermediates with amines or alcohols under controlled conditions .

Properties

IUPAC Name

N-cycloheptyl-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-14-8-10-16(11-9-14)24-12-13-25-19(27)17(22-23-20(24)25)18(26)21-15-6-4-2-3-5-7-15/h8-11,15H,2-7,12-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYLFDOYGUDWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cycloheptyl-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS Number: 946279-41-0) is a synthetic compound belonging to the class of imidazotriazines. Its unique structure and functional groups suggest potential biological activities that are currently under investigation. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C20_{20}H25_{25}N5_5O2_2
  • Molecular Weight : 367.4 g/mol
  • Structure : The compound features a bicyclic structure with a triazine and imidazole moiety, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties and enzyme inhibition.

Anticancer Activity

Recent studies have indicated that derivatives of imidazo[2,1-c][1,2,4]triazines exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Human cancer cell lines such as SW480 (colon cancer) and HCT116 (colorectal cancer).
  • Mechanism of Action : The compound may inhibit cell proliferation by interfering with specific signaling pathways associated with cancer growth.
CompoundIC50_{50} (µM)Cell Line
N-cycloheptyl...2.0SW480
N-cycloheptyl...0.12HCT116

These findings suggest that this compound could serve as a lead compound for further development in cancer therapy.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Specifically:

  • Target Enzymes : β-Catenin and other Wnt pathway-related proteins.
  • Inhibition Studies : In vitro studies have shown that the compound can significantly inhibit Wnt-dependent transcription in colon cancer cells.

Case Studies

Several case studies have documented the efficacy of similar imidazo[2,1-c][1,2,4]triazines in preclinical models:

  • Study on SW480 Cells :
    • Objective: To evaluate the cytotoxic effects of the compound.
    • Results: Demonstrated a dose-dependent reduction in cell viability with an IC50_{50} value of 2 µM.
  • In Vivo Model :
    • Animal Model: BALB/C nu/nu mice xenografted with HCT116 cells.
    • Findings: Treatment with the compound resulted in reduced tumor size and decreased expression of Ki67 (a proliferation marker).

Future Directions

Further research is warranted to explore:

  • Mechanistic Studies : Understanding the precise molecular pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against cancer cells.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Imidazo[2,1-c][1,2,4]triazine Derivatives

Compound Name 8-Position Substituent 3-Position Carboxamide Group Synthesis Key Step
N-cycloheptyl-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide 4-methylphenyl Cycloheptyl Amine coupling with acyl chloride
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide 4-fluorophenyl 3-isopropoxypropyl Amine coupling (similar to )
N-[(2-chlorophenyl)methyl]-8-(4-fluorophenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide 4-fluorophenyl 2-chlorophenylmethyl Custom synthesis via aryl halide coupling

Key Observations :

8-Position Aryl Groups : The target compound’s 4-methylphenyl group may enhance lipophilicity compared to the 4-fluorophenyl analogs . Fluorine substituents often improve metabolic stability and bioavailability.

Challenges :

  • The cycloheptyl group’s steric hindrance may reduce reaction yields during carboxamide formation compared to smaller amines .
  • Fluorinated analogs require stringent conditions to avoid dehalogenation .

Physical and Spectral Data (Inferred)

While direct data for the target compound is unavailable, analogs provide insights:

  • Melting Points : Imidazo-triazine derivatives typically exhibit melting points >200°C (e.g., 243–245°C for a structurally distinct imidazo[1,2-a]pyridine analog ).
  • Spectroscopic Signatures :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and cycloheptyl protons (δ 1.5–1.8 ppm) are expected.
    • IR : Strong absorption near 1700 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=N stretch) .

Data Gaps :

  • Specific bioactivity data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence.
  • Solubility and stability profiles remain uncharacterized.

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